methyl 6-fluoro-4H-chromene-2-carboxylate
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Overview
Description
Methyl 6-fluoro-4H-chromene-2-carboxylate: is a fluorinated derivative of chromene, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 6th position of the chromene ring, which significantly influences its chemical properties and biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 6-fluorobenzene-1,3-diol as the starting material.
Reaction Steps: The process involves a series of reactions including esterification, cyclization, and fluorination.
Conditions: The reactions are usually carried out under acidic conditions, with catalysts such as sulfuric acid or Lewis acids to facilitate the cyclization process.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions is maintained to ensure product consistency.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Substitution reactions, particularly at the fluorine position, can lead to the formation of different fluorinated analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles.
Major Products Formed:
Oxidation Products: Various carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols and amines.
Substitution Products: Different fluorinated derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 6-fluoro-4H-chromene-2-carboxylate is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds. Biology: The compound has shown potential in biological studies, particularly in the modulation of enzyme activities and receptor binding. Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Industry: The compound is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects through interaction with molecular targets such as enzymes and receptors. The fluorine atom plays a crucial role in enhancing binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context, but often include modulation of signaling pathways and gene expression.
Comparison with Similar Compounds
Methyl 6-methoxy-4H-chromene-2-carboxylate: Similar structure but with a methoxy group instead of fluorine.
Methyl 6-chloro-4H-chromene-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in methyl 6-fluoro-4H-chromene-2-carboxylate imparts unique chemical and biological properties compared to its non-fluorinated counterparts. This fluorine atom enhances the compound's stability, lipophilicity, and binding affinity, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C11H9FO3 |
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Molecular Weight |
208.18 g/mol |
IUPAC Name |
methyl 6-fluoro-4H-chromene-2-carboxylate |
InChI |
InChI=1S/C11H9FO3/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)15-10/h3-6H,2H2,1H3 |
InChI Key |
NMDMZVUKOPHDDY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CCC2=C(O1)C=CC(=C2)F |
Origin of Product |
United States |
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